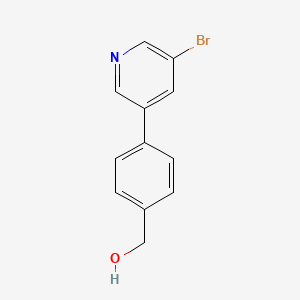

(4-(5-Bromopyridin-3-yl)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-(5-Bromopyridin-3-yl)phenyl)methanol” is a chemical compound with the CAS Number: 1171896-44-8 . It has a molecular weight of 264.12 and its IUPAC name is (4- (5-bromopyridin-3-yl)phenyl)methanol . The compound is stored at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Photolysis Studies

Bales et al. (2001) explored the photolysis of alkyl radicals containing different beta-leaving groups, leading to the formation of olefin cation radicals, which contributes to understanding the chemical behavior and potential applications of bromopyridine derivatives in photochemical reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Coordination Chemistry

Krebs, Ceglarska, and Näther (2021) synthesized various nickel(II) thiocyanate coordination compounds with 3-bromopyridine, demonstrating the role of bromopyridine derivatives in forming polymorphic and isomeric structures, which can be significant for materials science and coordination chemistry (Krebs, Ceglarska, & Näther, 2021).

Asymmetric Synthesis

Durán-Galván and Connell (2010) reported on the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, indicating the use of bromopyridine derivatives in facilitating asymmetric chemical reactions, which could be beneficial for developing chiral molecules (Durán-Galván & Connell, 2010).

Optical Properties

Zhou (2014) synthesized a compound through a substitution reaction involving a bromophenyl derivative, exploring its optical properties which can be useful in the development of materials with specific light absorption and emission characteristics (Zhou, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds have been investigated for their inhibitory potential against α-glucosidase , an enzyme crucial in the treatment of type II diabetes mellitus .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If it indeed acts as an α-glucosidase inhibitor like its similar compounds , it would affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose.

Result of Action

If it acts as an α-glucosidase inhibitor, it would result in a slower release of glucose into the bloodstream, potentially beneficial for the management of type ii diabetes mellitus .

Eigenschaften

IUPAC Name |

[4-(5-bromopyridin-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZDAEFCCNUMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)